Difluorophosphoric acid

Description

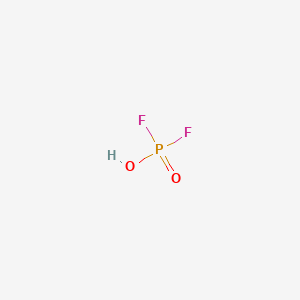

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

difluorophosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F2HO2P/c1-5(2,3)4/h(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGTVXEHQMSJRPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HPO2F2, F2HO2P | |

| Record name | DIFLUOROPHOSPHORIC ACID, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8547 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13767-90-3 (potassium salt), 15252-72-9 (NH4 salt), 15587-24-3 (Na salt) | |

| Record name | Difluorophosphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013779414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6065632 | |

| Record name | Phosphorodifluoridic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.977 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Difluorophosphoric acid, anhydrous appears as a mobile colorless strongly fuming liquid. Density 1.583 g / cm3. Corrosive to glass, fabric, metals and tissue. | |

| Record name | DIFLUOROPHOSPHORIC ACID, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8547 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

241 °F at 760 mmHg (USCG, 1999) | |

| Record name | DIFLUOROPHOSPHORIC ACID, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8547 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.583 at 77 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | DIFLUOROPHOSPHORIC ACID, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8547 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

13779-41-4 | |

| Record name | DIFLUOROPHOSPHORIC ACID, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8547 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Difluorophosphoric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13779-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Difluorophosphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013779414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorodifluoridic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorodifluoridic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Difluorophosphoric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHORODIFLUORIDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QNA5YG39L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-139 °F (USCG, 1999) | |

| Record name | DIFLUOROPHOSPHORIC ACID, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8547 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Advanced Synthetic Methodologies and Reaction Pathways of Difluorophosphoric Acid

Established Synthetic Routes and Methodological Refinements

The foundational methods for producing difluorophosphoric acid have been well-documented, relying on fundamental chemical reactions involving phosphorus- and fluorine-containing precursors. These routes have undergone various refinements to improve purity and yield.

Controlled Hydrolysis of Phosphorus Oxyfluorides for this compound Production

One of the primary methods for synthesizing this compound is through the controlled hydrolysis of phosphoryl fluoride (B91410) (POF₃). This reaction involves the careful addition of water to phosphoryl fluoride, which leads to the substitution of one fluorine atom with a hydroxyl group. mdpi.comwikipedia.org

The chemical equation for this reaction is: POF₃ + H₂O → HPO₂F₂ + HF mdpi.comwikipedia.org

This process produces this compound (HPO₂F₂) along with hydrogen fluoride (HF) as a byproduct. mdpi.comwikipedia.org The reaction conditions must be carefully managed to prevent further hydrolysis, as the this compound produced can react with additional water to form monofluorophosphoric acid (H₂PO₃F) and subsequently phosphoric acid (H₃PO₄). mdpi.comwikipedia.org

Reactions Involving Phosphorus Pentoxide and Hydrogen Fluoride for this compound Synthesis

A significant commercial method for producing fluorophosphoric acids, including this compound, involves the reaction between phosphorus pentoxide (P₂O₅) and hydrogen fluoride (HF). google.com This synthesis route is valued for its use of readily available starting materials.

The reaction of phosphoric anhydride (B1165640) with anhydrous hydrogen fluoride can yield a mixture of monofluorophosphoric acid and this compound. google.com The stoichiometry of the reactants can be adjusted to influence the composition of the final product mixture. For instance, reacting phosphoric anhydride with approximately three times the molar amount of anhydrous hydrofluoric acid is a known method to obtain this mixture. google.com The resulting products can then be separated, often through distillation, to isolate the this compound.

Preparation of this compound from Fluorophosphate (B79755) Precursors (e.g., Heating Ammonium (B1175870) Difluorophosphate)

This compound and its salts can be synthesized using fluorophosphate precursors. A notable example involves ammonium difluorophosphate ((NH₄)PO₂F₂), which was first prepared by reacting phosphorus pentoxide with ammonium fluoride. Upon heating, difluorophosphate salts can decompose. This thermal decomposition behavior is a key aspect of their chemistry and can be manipulated in synthetic pathways.

Another method involves the reaction between phosphoryl fluoride and a monofluorophosphoric acid, which upon heating, yields pure this compound that can be separated by distillation. wikipedia.org The balanced equation for this process is: POF₃ + H₂PO₃F → 2 HPO₂F₂ wikipedia.org

Novel Synthetic Approaches and Process Optimization for this compound

Research into the synthesis of this compound has also explored novel methods to enhance efficiency, reduce reaction times, and simplify the production process. These approaches focus on new reagents and energy sources to drive the reaction.

Catalytic Fluorination Methodologies for Enhanced this compound Yield

While traditional methods are effective, novel approaches offer simpler, one-step operations. One such innovative method involves the direct production of this compound from various phosphate (B84403) sources using fluorosulfonic acid (HSO₃F). google.com This process can utilize precursors such as phosphate rock, phosphoric acid, or metal orthophosphates. google.com

In this single-step operation, the phosphorus-containing source is mixed with fluorosulfonic acid and heated to approximately 150–400 °C. google.com This reaction evolves vapors of phosphoryl fluoride and this compound, which can then be recovered. google.com The amount of this compound formed is dependent on the moisture content of the phosphate source, as it is a hydrolysis product of the initially formed phosphoryl fluoride. google.com This method represents a significant process optimization by potentially bypassing the need to start from phosphorus pentoxide, which is produced in an energy-intensive electric furnace method. google.com

| Method | Precursors | Key Process Feature | Potential Advantage |

|---|---|---|---|

| Hydrolysis | Phosphoryl fluoride, Water | Controlled addition of water | Direct formation of HPO₂F₂ |

| P₂O₅ Reaction | Phosphorus pentoxide, Hydrogen fluoride | High-temperature reaction | Commercial-scale production |

| Precursor Reaction | Phosphoryl fluoride, Monofluorophosphoric acid | Heating of precursors | Yields pure HPO₂F₂ via distillation |

| Fluorosulfonic Acid Method | Phosphate rock/acid, Fluorosulfonic acid | Single-step heating process | Bypasses need for elemental phosphorus production |

Microwave-Assisted Synthesis Techniques for Expedited this compound Production

Microwave-assisted synthesis is a modern technique that leverages microwave radiation to heat reactions. This method offers several advantages over conventional heating, including rapid heating rates, reduced reaction times, and increased product yields. mdpi.comnih.govatlantis-press.comillinois.edu The volumetric and selective heating provided by microwaves can lead to more homogeneous and well-formed materials, often shortening synthesis times from hours or days to mere minutes. mdpi.comnih.gov

| Advantage | Description | Relevance to HPO₂F₂ Synthesis |

|---|---|---|

| Reduced Reaction Time | Reactions are completed in minutes rather than hours. atlantis-press.com | Faster production cycles. |

| Increased Yield | Efficient energy transfer can lead to higher conversion of reactants. | More cost-effective production. |

| Energy Efficiency | Direct heating of reactants is more energy-efficient than conventional ovens. atlantis-press.com | Lower energy consumption and production costs. |

| Improved Product Purity | Rapid and uniform heating can minimize the formation of unwanted byproducts. nih.gov | Higher quality this compound. |

Utilization of Fluorosulfonic Acid in Phosphorus-Bearing Source Conversions to this compound

A notable synthetic route for producing this compound involves the high-temperature reaction of fluorosulfonic acid (HSO₃F) with various phosphorus-containing materials. This method provides a direct conversion pathway from readily available phosphorus sources to this compound and phosphoryl fluoride (POF₃).

The process involves mixing a phosphorus-bearing source, such as phosphate rock, phosphoric acid, or metal phosphates, with fluorosulfonic acid and heating the mixture to temperatures ranging from 150°C to 400°C. The primary volatile products of this reaction are this compound and phosphoryl fluoride, which can be recovered from the evolved vapors. A key co-product of this synthesis is sulfuric acid (H₂SO₄), which can also be recovered.

The general reaction can be summarized as follows:

Phosphorus Source + HSO₃F → HPO₂F₂ + POF₃ + H₂SO₄

The relative yield of this compound compared to phosphoryl fluoride is dependent on the hydroxyl and moisture content of the initial phosphorus source. For instance, using a phosphate rock with a moisture content between 1.0% and 1.5% results in a volatile product mixture where the ratio of phosphoryl fluoride to this compound is approximately 5 to 1. The separation of the volatile products can be achieved through methods such as fractional condensation in cold traps.

This synthetic methodology offers a straightforward, single-step operation for the production of these valuable fluorine-phosphorus compounds.

Mechanistic Investigations of this compound Formation

The formation of this compound is not limited to deliberate synthesis; it is also a critical byproduct in certain industrial applications, particularly in the field of energy storage. Understanding the mechanisms, kinetics, and thermodynamics of its formation in these systems is crucial for improving technology and mitigating degradation.

In the realm of high-voltage lithium-ion batteries, this compound has been identified as a key detrimental byproduct that contributes significantly to performance degradation. acs.orgresearchgate.net It is generated from the decomposition of the commonly used electrolyte salt, lithium hexafluorophosphate (B91526) (LiPF₆), particularly in the presence of carbonate-based solvents like ethylene (B1197577) carbonate (EC). acs.org

The formation process is initiated by the oxidative decomposition of the LiPF₆ salt at the cathode surface, especially when the battery is operated at high potentials. acs.org This decomposition releases highly reactive intermediates. While the precise elementary steps are complex and subject to ongoing research, it is understood that the process involves the generation of species like phosphorus pentafluoride (PF₅) and phosphoryl fluoride (POF₃). acs.orgchemrxiv.org Subsequent hydrolysis of POF₃, reacting with trace amounts of water or other protic species, is a proposed pathway to HPO₂F₂. wikipedia.org

The generation of this strong acid within the cell has severe consequences. The acidic HPO₂F₂ can migrate, or "crossover," to the anode and attack the solid electrolyte interphase (SEI). acs.org The SEI is a crucial passivation layer that protects the anode from further reactions with the electrolyte. Its degradation leads to increased impedance, loss of active lithium, and a rapid decline in the battery's capacity and cycle life. researchgate.net

Research has established a direct correlation between the concentration of this compound in the electrolyte and the rate of capacity fade in lithium-ion cells. acs.orgresearchgate.net Quantitative analysis using techniques like ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has allowed for the tracking of HPO₂F₂ concentration over battery cycling. uri.edu

| Cell Type | Temperature (°C) | Cycles | HPO₂F₂ Concentration (mol/L) | Capacity Retention (%) |

|---|---|---|---|---|

| Graphite || LiNi₀.₅Mn₁.₅O₄ | 45 | 50 | 0.04 | ~50 |

| Graphite || LiNi₀.₅Mn₁.₅O₄ | 45 | 100 | 0.09 | ~20 |

| Graphite || LiNi₀.₅Mn₁.₅O₄ | 45 | 150 | 0.11 | <10 |

| Graphite || LiMn₂O₄ | 45 | 100 | 0.02 | 60 |

This interactive table presents illustrative data showing the correlation between the accumulation of this compound and the decline in capacity retention in different lithium-ion battery chemistries at elevated temperatures. The higher concentration of HPO₂F₂ in the high-voltage LiNi₀.₅Mn₁.₅O₄ cell corresponds to its more rapid capacity fade compared to the LiMn₂O₄ cell. acs.orgacs.org

Detailed experimental data on the reaction kinetics and thermodynamics for the formation of this compound are not extensively available in published literature. However, insights can be drawn from computational studies and analysis of related reactions.

Reaction Kinetics:

The rate of HPO₂F₂ formation in electrochemical systems is highly dependent on operational conditions. Key factors influencing the kinetics include:

Voltage: Higher operating voltages accelerate the oxidative decomposition of LiPF₆, leading to a faster generation of HPO₂F₂. acs.org

Temperature: Increased temperature enhances the rate of decomposition reactions, resulting in higher concentrations of HPO₂F₂ over the same number of cycles. acs.orgresearchgate.net

Thermodynamics:

Spectroscopic and Advanced Analytical Characterization of Difluorophosphoric Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations of Difluorophosphoric Acid

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the structural elucidation and characterization of phosphorus-containing compounds. slideshare.net Due to the presence of NMR-active nuclei such as ¹⁹F, ³¹P, and ¹H, NMR provides detailed insights into the chemical structure, concentration, and local chemical environment of this compound. oxinst.comnih.gov

Fluorine-19 (¹⁹F) NMR spectroscopy is exceptionally sensitive for analyzing fluorinated compounds due to fluorine's 100% natural abundance, spin of 1/2, and the wide range of its chemical shifts, which minimizes signal overlap. alfa-chemistry.comthermofisher.comresearchgate.net The ¹⁹F NMR chemical shift is highly sensitive to the local electronic environment, making it a powerful tool for identifying fluorine-containing species like this compound. alfa-chemistry.combiophysics.org

In the context of battery electrolyte degradation, this compound (HPO₂F₂) is a common breakdown product of the hexafluorophosphate (B91526) anion ([PF₆]⁻) in the presence of water. oxinst.comoxinst.com Its appearance in the ¹⁹F NMR spectrum is a key indicator of this decomposition pathway. The chemical shift for this compound can be observed in ¹⁹F NMR spectra, allowing for its identification. oxinst.com For example, in studies of degraded electrolytes, a doublet corresponding to this compound has been identified. oxinst.com

The chemical shift of fluorine is influenced by factors such as the electronegativity of neighboring atoms and the type of chemical bonding. alfa-chemistry.com Electron-withdrawing groups tend to deshield the fluorine nucleus, leading to downfield shifts. alfa-chemistry.com The broad chemical shift range in ¹⁹F NMR helps in resolving signals from various fluorine-containing functional groups. thermofisher.com

Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Selected Fluorine Environments Chemical shifts are referenced to CFCl₃. Values can vary based on solvent, temperature, and molecular context.

| Compound Type | Chemical Shift Range (ppm) |

| -F-C=O | -70 to -20 |

| -CF₃- | +40 to +80 |

| -CF₂- | +80 to +140 |

| -CF- | +140 to +250 |

| Aromatic Fluorine (Ar-F) | +80 to +170 |

| This compound (HPO₂F₂) | Observed as a decomposition product |

| Hexafluorophosphate ([PF₆]⁻) | Specific resonance in electrolyte spectra |

This table is generated based on data from multiple sources. alfa-chemistry.comucsb.edu

Phosphorus-31 (³¹P) NMR spectroscopy is a highly effective and direct method for characterizing phosphorus-containing compounds. oxinst.comwikipedia.org The ³¹P nucleus has a 100% isotopic abundance and a spin of 1/2, which results in sharp, easily interpretable spectra. wikipedia.org Chemical shifts in ³¹P NMR are typically referenced to 85% phosphoric acid. slideshare.netwikipedia.org

When analyzing this compound, ³¹P NMR provides critical information about the phosphorus center. The signal for HPO₂F₂ appears as a triplet in the ³¹P spectrum. oxinst.com This splitting pattern arises from the coupling of the phosphorus nucleus to the two equivalent fluorine atoms (n+1 rule, where n=2). oxinst.com The observation of this characteristic triplet is a definitive indicator of the formation of this compound from the degradation of [PF₆]⁻, which itself appears as a septet in the ³¹P spectrum due to coupling with six equivalent fluorine atoms. oxinst.com

The coordination number and the nature of substituents on the phosphorus atom significantly influence the ³¹P chemical shift. researchgate.net For instance, an increase in the coordination number of the phosphorus atom generally leads to a drastic upfield shift (screening) of the ³¹P nucleus. researchgate.net The chemical shifts for HPO₂F₂ derivatives can range from approximately -10 to +5 ppm, depending on the specific substituents.

Table 2: Illustrative ³¹P NMR Spectral Features for this compound and Related Species

| Compound/Ion | Coordination | Expected Multiplicity (Proton Decoupled) | Typical Chemical Shift Range (ppm) |

| Phosphoric Acid (H₃PO₄) | Tetracoordinated | Singlet | 0 (Reference) |

| This compound (HPO₂F₂) | Tetracoordinated | Triplet (due to ²JP-F coupling) | -10 to +5 |

| Hexafluorophosphate ([PF₆]⁻) | Hexacoordinated | Septet (due to ¹JP-F coupling) | ~ -144 |

This table is generated based on data from multiple sources. slideshare.netoxinst.comwindows.net

The combined use of ¹H, ¹⁹F, and ³¹P NMR provides a powerful approach for the comprehensive structural characterization of this compound and for studying its interactions within a chemical system. azom.com This multi-nuclear approach allows for the unambiguous identification of the molecule through the observation of spin-spin couplings between the different nuclei.

In the HPO₂F₂ molecule, the following couplings can be observed:

¹JP-F: A large one-bond coupling between the phosphorus and fluorine nuclei.

²JP-H: A two-bond coupling between the phosphorus and the hydroxyl proton.

²JF-H: A two-bond coupling between the fluorine nuclei and the hydroxyl proton.

When recording a ³¹P NMR spectrum of HPO₂F₂, the signal appears as a triplet due to coupling with the two fluorine atoms. If the spectrum is not proton-decoupled, each line of this triplet would be further split into a doublet by the hydroxyl proton. youtube.com Similarly, in the ¹⁹F NMR spectrum, a doublet is expected due to coupling with the phosphorus atom, and each line of that doublet can be further split by the hydroxyl proton. The ¹H NMR spectrum would show a complex multiplet, a doublet of triplets, due to coupling with both the phosphorus and the two fluorine nuclei. youtube.com These distinct coupling patterns provide definitive structural confirmation. youtube.com

NMR spectroscopy is a crucial tool for analyzing the composition and degradation of electrolytes in lithium-ion batteries. nih.govoxinst.com It can be applied both in-situ, to monitor processes in real-time within a functioning battery, and ex-situ, to analyze electrolyte samples extracted from cells after cycling. pnnl.govresearchgate.net

Ex-situ NMR is commonly used to identify and quantify degradation products in electrolytes. nih.govpnnl.gov The formation of this compound from the hydrolysis of LiPF₆ is a well-documented failure mechanism. oxinst.com Using ¹⁹F and ³¹P NMR, researchers can detect the characteristic signals of HPO₂F₂ in electrolytes extracted from cycled batteries, confirming this degradation pathway. oxinst.comoxinst.comresearchgate.net This analysis helps diagnose the causes of performance fade in commercial batteries. oxinst.com

In-situ NMR provides real-time data on the chemical and electrochemical processes occurring inside an operating battery. researchgate.netnih.gov This non-invasive technique can track the formation of species like this compound as they appear during charging and discharging cycles. pnnl.gov By monitoring these changes, researchers gain insights into reaction mechanisms and ionic dynamics under actual operating conditions. nih.gov The combination of in-situ and ex-situ NMR offers a powerful and comprehensive approach to understanding battery electrochemistry and developing more stable electrolyte systems. pnnl.govresearchgate.net

Vibrational Spectroscopy Characterization of this compound

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) spectroscopy, are instrumental in identifying the functional groups and characterizing the bonding within a molecule by probing its vibrational modes.

FT-IR spectroscopy has been used to study the vibrational modes of this compound in both liquid and gaseous states. acs.org The infrared spectrum provides distinct absorption bands corresponding to the stretching and bending vibrations of the molecule's functional groups, including the phosphoryl (P=O), phosphorus-fluorine (P-F), and hydroxyl (O-H) groups. acs.org

In the gaseous state, monomeric this compound exhibits a sharp O-H stretching vibration at a high frequency (around 3678 cm⁻¹), indicating a free, non-hydrogen-bonded hydroxyl group. acs.org In the liquid phase, this band broadens and shifts to a lower frequency due to intermolecular hydrogen bonding. The strength of this hydrogen bonding can be compared to that of other inorganic acids. acs.org The phosphoryl (P=O) stretching frequency is also a key feature in the spectrum and is sensitive to the electronegativity of the substituents on the phosphorus atom. acs.org

Table 3: Characteristic Infrared Absorption Frequencies for this compound (HPO₂F₂)

| Vibrational Mode | Gaseous Phase (cm⁻¹) | Liquid Phase (cm⁻¹) |

| O-H Stretch (monomeric) | ~3678 | - |

| O-H Stretch (H-bonded) | - | Broad, lower frequency |

| P=O Stretch | ~1360 | ~1307 |

| P-F₂ Asymmetric Stretch | ~1018 | ~1010 |

| P-F₂ Symmetric Stretch | ~980 | ~962 |

| P-O(H) Stretch | ~838 | ~812 |

This table is generated based on data from Chackalackal and Stafford (1966). acs.orgacs.org

Raman Spectroscopy for Molecular Vibrational Modes and Structural Insights of this compound

Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular vibrations of a compound, offering insights into its structure, composition, and bonding. The technique relies on the inelastic scattering of monochromatic light, known as Raman scattering, which results from the interaction of photons with the vibrational energy levels of molecules. When a molecule is irradiated, it can be excited to a virtual energy state and then relax back to a different vibrational level, causing the scattered photon to have a different frequency. The energy difference, or Raman shift, corresponds to the energy of a specific vibrational mode within the molecule.

For a mode to be Raman active, it must involve a change in the polarizability of the molecule as the atoms vibrate. This compound (HPO₂F₂) possesses a tetrahedral geometry around the central phosphorus atom. Its vibrational modes can be categorized into stretching and bending (deformation) vibrations of its constituent bonds, namely P=O, P-O(H), P-F, and O-H.

P=O Stretching (ν(P=O)) : This mode typically appears as a strong band in the high-frequency region of the phosphoryl-stretching vibrations.

P-F Stretching (ν(P-F)) : The symmetric and asymmetric stretching vibrations of the P-F₂ group are expected to be prominent in the spectrum.

P-O(H) Stretching (ν(P-O)) : The stretching of the single bond between phosphorus and the hydroxyl oxygen.

O-H Stretching (ν(O-H)) : The stretching of the hydroxyl group bond.

Deformation Modes (δ) : Bending vibrations such as δ(O=P-O), δ(O=P-F), δ(F-P-F), and δ(P-O-H) occur at lower frequencies and provide information about the geometry of the molecule.

In studies of related compounds, such as diphosphoryl tetrafluoride (P₂O₃F₄), which is the anhydride (B1165640) of this compound, partial assignments of vibrational frequencies have been made by comparing its Raman spectrum with those of simpler molecules like phosphoryl fluoride (B91410) (POF₃). researchgate.net Similarly, extensive Raman studies on phosphoric acid (H₃PO₄) have assigned the vibrational modes of the PO₄ skeleton, which can serve as a basis for interpreting the spectrum of its fluorinated analogue. For instance, the symmetric P(OH)₃ stretching mode in aqueous H₃PO₄ is found around 890 cm⁻¹, while the P=O stretch is observed near 1178 cm⁻¹. documentsdelivered.com

It is important to note that the analysis of this compound via Raman spectroscopy can be complicated by its high reactivity and hygroscopic nature. The acid readily hydrolyzes in the presence of water, which would lead to the appearance of bands corresponding to monofluorophosphoric acid (H₂PO₃F) and hydrofluoric acid (HF). wikipedia.org Hydrofluoric acid itself is not expected to produce a Raman signal as it is an ionically bonded compound in an aqueous solution. thermofisher.com

Table 1: Predicted Raman Active Vibrational Modes for this compound This table is predictive and based on characteristic group frequencies from analogous compounds.

| Vibrational Mode | Description | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| ν(O-H) | O-H bond stretching | ~3600 (sharp, in vapor) / ~3400 (broad, in liquid) |

| ν(P=O) | P=O double bond stretching | 1300 - 1400 |

| ν(P-O) | P-O single bond stretching | 1000 - 1100 |

| νₐₛ(PF₂) | Asymmetric P-F₂ stretching | 900 - 1000 |

| νₛ(PF₂) | Symmetric P-F₂ stretching | 800 - 900 |

| δ(POH) | P-O-H in-plane bending | 1200 - 1300 |

| δ(O=P-O/F) | O=P-X bending modes | 500 - 650 |

| δ(FPF) | F-P-F bending/scissoring | 300 - 450 |

Correlational Studies between Vibrational Spectroscopic Data and Molecular Conformation of this compound

Vibrational spectroscopy, in conjunction with computational chemistry, serves as a cornerstone for elucidating the three-dimensional structure and conformational preferences of molecules. The frequencies of vibrational modes are highly sensitive to the molecule's geometry, including bond lengths, bond angles, and dihedral angles. By correlating experimental spectroscopic data with theoretical calculations for different possible structures, the most stable conformation can be identified. mdpi.com

For this compound, the primary conformational flexibility would involve the rotation around the P-O single bond, which determines the orientation of the hydroxyl hydrogen relative to the other atoms. Theoretical methods, particularly Density Functional Theory (DFT), are widely used to perform these analyses. materialsciencejournal.org The standard workflow involves:

Proposing Potential Conformers : Different possible spatial arrangements (conformers) of the HPO₂F₂ molecule are proposed.

Geometry Optimization : The geometry of each conformer is optimized using ab initio or DFT calculations to find the lowest energy structure for that particular arrangement. This process yields the equilibrium bond lengths and angles. nih.gov

Frequency Calculation : For each optimized conformer, the vibrational frequencies and their corresponding Raman activities and infrared intensities are calculated. These calculations predict the theoretical spectrum for each stable structure. documentsdelivered.com

Comparison with Experimental Data : The calculated spectra are compared with the experimental Raman and infrared spectra. The conformer whose calculated spectrum best matches the experimental data is identified as the dominant conformation present in the sample. mdpi.com

Studies on structurally similar molecules demonstrate the power of this approach. For instance, in dimethylaminodifluorophosphine, analysis of infrared and Raman spectra, supported by ab initio predictions, concluded the existence of a single stable conformer with a planar PNC₂ moiety. nih.gov Similarly, for thioether cyanobiphenyl-based liquid crystal dimers, DFT calculations were used to analyze the vibrational bands associated with different conformers (e.g., planar vs. non-planar), and changes in the experimental spectra with temperature were correlated with shifts in the conformational equilibrium. mdpi.com

The position of certain vibrational bands can be a sensitive indicator of conformation. For example, changes in the dihedral angle of the P-O-H group in this compound would likely influence the frequencies of the P-O-H bending mode (δ(POH)) and potentially the P-O stretching mode (ν(P-O)). By analyzing these specific regions of the spectrum, researchers can gain detailed insights into the molecule's preferred shape. Furthermore, environmental factors such as solvent polarity can shift conformational equilibria, and these shifts can be monitored through changes in the vibrational spectra. nih.gov

Mass Spectrometry (MS) for Elucidating Reaction Products and Pathways Involving this compound

Mass spectrometry is an indispensable analytical technique for identifying compounds, elucidating molecular structures, and probing chemical reaction pathways by measuring the mass-to-charge ratio (m/z) of ions.

Identification of this compound Decomposition Species via MS

This compound is known to be thermally and hydrolytically unstable. wikipedia.org Mass spectrometry is a primary tool for identifying the products formed during its decomposition.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern serves as a molecular fingerprint. The NIST mass spectrum for this compound shows several key fragments that correspond to the breaking of its chemical bonds. nist.gov This fragmentation in the spectrometer can be seen as a proxy for decomposition pathways.

Table 2: Major Fragments in the Electron Ionization Mass Spectrum of this compound

| Mass-to-Charge (m/z) | Proposed Fragment Ion | Relative Intensity |

|---|---|---|

| 102 | [HPO₂F₂]⁺ (Molecular Ion) | Moderate |

| 83 | [POF₂]⁺ | High |

| 69 | [PF₂]⁺ | Low |

| 64 | [PO₂H]⁺ | Low |

| 47 | [PO]⁺ | Moderate |

Data sourced from NIST WebBook. nist.gov

Hydrolytic Decomposition: this compound reacts vigorously with water. nih.gov The hydrolysis proceeds in steps, first producing monofluorophosphoric acid (H₂PO₃F) and hydrofluoric acid (HF), and subsequently phosphoric acid (H₃PO₄). wikipedia.org Mass spectrometry can be used to monitor this process by detecting the molecular ions or characteristic fragments of these products in a reaction mixture over time.

Thermal Decomposition: The thermal decomposition of related perfluoroalkyl carboxylic acids (PFCAs) has been studied using techniques like photoionization mass spectrometry. nih.govuts.edu.au These studies reveal that decomposition often proceeds through decarboxylation (loss of CO₂) and the formation of various fluorocarbon radicals and intermediates. nih.govuts.edu.au By analogy, heating this compound could lead to the elimination of water to form its anhydride, diphosphoryl tetrafluoride (P₂O₃F₄), or fragmentation to produce species like phosphoryl fluoride (POF₃) and other reactive intermediates. wikipedia.org A thermal decomposition chemical ionization mass spectrometer (TD-CIMS) is a specialized instrument capable of identifying such transient species formed in thermal processes. copernicus.org

Application of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) in this compound Related Systems

Both LC-MS and GC-MS are powerful hyphenated techniques that combine a separation method with mass spectrometric detection, allowing for the analysis of individual components within complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of highly polar and reactive compounds like this compound by GC-MS is challenging. The acid can react with the stationary phase of the GC column, leading to column degradation and poor analytical results. However, GC-MS is highly effective for analyzing volatile and thermally stable decomposition products or for analyzing the acid after a derivatization step. Derivatization converts the polar, non-volatile acid into a more volatile and thermally stable derivative suitable for GC analysis. This approach has been successfully applied to the analysis of other acidic organo(fluoro)phosphates, for example, in studies of lithium-ion battery electrolyte degradation.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is exceptionally well-suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound and its decomposition products. nih.gov The sample is separated by liquid chromatography, typically using a reverse-phase column, and the eluent is introduced into the mass spectrometer, often using an electrospray ionization (ESI) source. LC-MS/MS, which uses a tandem mass spectrometer (such as a triple quadrupole), provides high selectivity and sensitivity by monitoring specific fragmentation reactions (Selected Reaction Monitoring, SRM) for the target analytes. diva-portal.org This technique is widely used for the analysis of other organophosphorus compounds and fluorinated acids in various matrices, and similar methods can be readily adapted for this compound-related systems. nih.govdtu.dkepa.gov

Quantitative Analysis of this compound in Complex Chemical Matrices using MS

Mass spectrometry, particularly LC-MS/MS, is the premier technique for the sensitive and selective quantitative analysis of trace-level compounds in complex matrices such as environmental samples or industrial process streams. nih.gov A robust quantitative method for this compound would typically involve the following steps:

Sample Preparation: This step is crucial to remove interfering substances from the matrix and concentrate the analyte. It may involve liquid-liquid extraction or solid-phase extraction (SPE). accustandard.com

Internal Standardization: To correct for matrix effects (ion suppression or enhancement) and variations in instrument response, a stable isotope-labeled internal standard (e.g., containing ¹⁸O or ²H) is added to the sample at a known concentration before preparation. nih.gov

LC-MS/MS Analysis: The prepared sample is analyzed using an optimized LC-MS/MS method. The instrument is set to monitor at least two specific precursor-to-product ion transitions (MRM transitions) for both the analyte and the internal standard to ensure accurate identification and quantification. nih.gov

Calibration and Quantification: A calibration curve is generated by analyzing a series of standards of known concentrations. The concentration of the analyte in the sample is determined by comparing the ratio of the analyte's peak area to the internal standard's peak area against the calibration curve. accustandard.com

This approach allows for the achievement of very low limits of detection (LOD) and limits of quantitation (LOQ), often in the parts-per-billion (ng/L) or parts-per-trillion range, with high accuracy and precision. nih.gov Such methods are standard for the quantitative determination of other fluorinated acids and organophosphates in challenging matrices. diva-portal.orgnih.gov

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound itself is a liquid at room temperature, its derivatives, particularly its salts (difluorophosphates), can be prepared as stable crystalline solids suitable for analysis.

The crystal structure of ammonium (B1175870) difluorophosphate (NH₄PO₂F₂) has been determined using single-crystal X-ray diffraction. The study revealed that the compound crystallizes in the orthorhombic space group Pnma. The analysis provided precise measurements of the bond lengths and angles within the difluorophosphate anion (PO₂F₂⁻).

In the crystal structure of ammonium difluorophosphate, the central phosphorus atom is tetrahedrally coordinated by two oxygen atoms and two fluorine atoms. The structure is notable for the presence of hydrogen bonds between the ammonium cations (NH₄⁺) and the oxygen atoms of the difluorophosphate anion. These interactions influence the precise bond dimensions compared to other alkali metal salts like potassium difluorophosphate. The fluorine atoms were found not to be involved in the hydrogen bonding.

Table 3: Crystallographic and Structural Data for Ammonium Difluorophosphate (NH₄PO₂F₂)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 8.13 |

| b (Å) | 6.43 |

| c (Å) | 7.86 |

| Z | 4 |

| P-O Bond Length (Å) | 1.457 |

| P-F Bond Length (Å) | 1.541 |

| O-P-O Bond Angle (°) | 118.7 |

| F-P-F Bond Angle (°) | 98.6 |

Data from J. Chem. Soc. A, 1968.

Such crystallographic studies are crucial as they provide unambiguous structural information that validates and complements data obtained from other techniques like vibrational spectroscopy and computational modeling. The precise bond lengths and angles determined from X-ray diffraction serve as benchmark data for theoretical calculations.

Crystal Structures of this compound Anhydride and Related Difluorophosphoryl Compounds

The crystal structure of this compound anhydride (P₂O₃F₄), also known as diphosphoryl tetrafluoride, has been determined through X-ray crystallography. It crystallizes in the orthorhombic system with the space group Pcca. wikipedia.org The structure of other related difluorophosphoryl compounds, such as difluorophosphoryl azide (F₂P(O)N₃) and difluorophosphoryl isocyanate (F₂P(O)NCO), have also been elucidated. researchgate.net

Table 1: Crystallographic Data for this compound Anhydride and Related Compounds

| Compound | Formula | Crystal System | Space Group | Z | Key Structural Features | Reference |

|---|---|---|---|---|---|---|

| This compound anhydride | F₂(O)POP(O)F₂ | Orthorhombic | Pcca | 4 | C₂ symmetry; P-O-P angle of 140.89(10)° | wikipedia.orgresearchgate.net |

| Difluorophosphoryl azide | F₂P(O)N₃ | Monoclinic | P2₁/n | 4 | Approximate Cₛ symmetry; P=O bond is cis to the azide group | researchgate.net |

| Difluorophosphoryl isocyanate | F₂P(O)NCO | Monoclinic | P2₁/c | 4 | Distorted from Cₛ symmetry due to intermolecular contacts; P=O bond is cis to the isocyanate group | researchgate.net |

Conformational Analysis in the Solid State of this compound Containing Molecules

Conformational analysis in the solid state reveals the preferred three-dimensional arrangement of atoms in molecules, considering rotation around single bonds. For molecules containing the difluorophosphoryl group, solid-state studies have shown distinct conformational preferences. researchgate.net

In the case of this compound anhydride, the two F₂PO groups are slightly staggered by 10.66(7) degrees along the P-P vector. researchgate.net For both difluorophosphoryl azide and difluorophosphoryl isocyanate, vibrational spectroscopy and X-ray crystallography have confirmed that they exist as single rotamers in the solid state. researchgate.net In these stable conformations, the phosphoryl (P=O) group is oriented cis to the pseudohalide group (N₃ or NCO) with respect to the P-N bond. researchgate.net While the F₂P(O)N₃ molecule maintains approximate Cₛ symmetry, F₂P(O)NCO is significantly distorted from this symmetry in the crystal due to intermolecular C···O interactions. researchgate.net This demonstrates how both intramolecular forces and crystal packing forces dictate the final conformation of these molecules in the solid phase.

Electrochemical and Other Advanced Analytical Techniques for this compound

Electrochemical Impedance Spectroscopy (EIS) in Corrosion Studies Related to this compound

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate corrosion processes. sivonic.comijcsi.pro It functions by applying a small amplitude sinusoidal potential to a sample and measuring the resulting current to determine the system's impedance over a range of frequencies. sivonic.com This data can be modeled using equivalent electrical circuits to extract valuable information about the corrosion mechanism, such as the resistance of a protective coating, the rate of charge transfer (related to corrosion rate), and the formation of passive layers. vlci.bizmdpi.com

Given that this compound is a colorless, fuming liquid that is corrosive to metals, glass, and tissue, EIS is a highly relevant technique for studying its interaction with various materials. nih.govwikipedia.org By employing EIS, researchers can quantitatively evaluate the anti-corrosion performance of protective coatings or the effectiveness of corrosion inhibitors in environments containing this compound. vlci.biz The technique allows for the accelerated evaluation of material durability and can provide insights into phenomena such as water uptake and delamination of protective films. sivonic.comvlci.biz

Electrical Conductivity Studies of this compound Solutions in Non-Aqueous Systems

The electrical conductivity of this compound in non-aqueous solvents is a key parameter for applications such as electrolytes in lithium-ion batteries. smolecule.comgoogle.com Studies in aprotic solvents like acetonitrile and dimethyl sulfoxide show that this compound exhibits poor solvent properties for electrolytes, which is attributed to extensive ion-pairing. smolecule.com

Computational analyses, including density functional theory calculations, have been used to understand this behavior. smolecule.com These studies model the interactions between this compound and solvent molecules, as well as the formation of contact ion pairs and solvent-separated ion pairs. The stability of these ion pairs is shown to decrease with increasing solvent polarity. smolecule.com The concentration of difluorophosphate salts in non-aqueous electrolytes significantly impacts performance; low concentrations may be insufficient, while high concentrations can increase viscosity and hinder battery performance. google.com

Table 2: Conductivity Behavior of this compound in Non-Aqueous Systems

| Property | Observation | Implication | Reference |

|---|---|---|---|

| Ion-Pairing | Extensive ion-pairing observed in aprotic solvents (e.g., acetonitrile, DMSO). | Reduced number of free ions, leading to lower than expected electrical conductivity. | smolecule.com |

| Solvation Structure | Reduced coordination numbers and weaker intermolecular interactions in aprotic solvents compared to aqueous solutions. | The acid is a poor solvent for electrolytes in these systems. | smolecule.com |

| Effect of Concentration | The concentration of difluorophosphate in electrolytes affects battery performance characteristics like viscosity and high-rate capability. | Optimization of concentration is crucial for practical applications in lithium-ion batteries. | google.com |

Cryoscopic Methods for Investigating Acid Strengths of this compound in Various Solvents

Cryoscopy is a classical analytical method that involves measuring the freezing point depression of a solvent upon the addition of a solute. This colligative property is proportional to the molal concentration of all solute particles (ions and undissociated molecules) in the solution. As such, it can be used to determine the degree of dissociation of an acid in a particular solvent, thereby providing a measure of its acid strength. A stronger acid will dissociate to a greater extent, producing more particles in solution and causing a larger freezing point depression.

While direct cryoscopic data for this compound is not extensively detailed in recent literature, its acid-base behavior has been investigated using other methods in strong acid solvent systems. For instance, in sulfuric acid, this compound has been shown to act as a base, with an estimated dissociation constant (Kb) of 1 x 10⁻³. ubc.ca This indicates that in the superacidic environment of H₂SO₄, the proton-donating ability of this compound is less than that of the solvent. Such studies are crucial for establishing a relative scale of acidity and understanding the chemical behavior of this compound across a range of chemical environments. ubc.ca

Computational Chemistry and Theoretical Studies of Difluorophosphoric Acid

Quantum Chemical Calculations of Electronic Structure and Energetics of Difluorophosphoric Acid

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. acs.org DFT methods are used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. This is achieved by calculating the forces on each atom and iteratively moving them until a minimum on the potential energy surface is found. nih.gov

For this compound, DFT calculations have been employed to investigate its structural stability. These studies have determined that this compound likely exists in a planar structure, where the hydrogen atom eclipses the phosphoryl (P=O) bond. The rotational barrier around the P-O single bond has been calculated to be approximately 2-3 kcal/mol. researchgate.net The optimized geometry provides key structural parameters.

Interactive Data Table: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Illustrative) |

| Bond Length | P | O | 1.45 Å | |

| Bond Length | P | OH | 1.59 Å | |

| Bond Length | P | F1 | 1.52 Å | |

| Bond Length | P | F2 | 1.52 Å | |

| Bond Angle | O | P | OH | 115° |

| Bond Angle | F1 | P | F2 | 100° |

| Dihedral Angle | H | O | P | O |

While DFT is a powerful tool, post-Hartree-Fock methods are employed when higher accuracy is required. The Hartree-Fock (HF) method itself is a foundational ab initio approach, but it approximates the complex interactions between electrons by considering each electron in an average field of all others, neglecting electron correlation. acs.org Post-Hartree-Fock methods systematically improve upon the HF method by including electron correlation effects. acs.org

One of the most common post-Hartree-Fock methods is Møller-Plesset perturbation theory, particularly at the second order (MP2). researchgate.netnih.gov MP2 theory treats electron correlation as a perturbation to the Hartree-Fock system, providing a correction to the energy and wavefunction. researchgate.netnih.gov This addition of dynamic electron correlation leads to a more accurate description of the molecule's energy and properties. scholaris.ca

For this compound, MP2 calculations, in conjunction with a suitable basis set like 6-311+G**, have also been used to investigate its structural stability, corroborating the planar structure predicted by DFT. researchgate.net The "enhanced accuracy" of MP2 and other post-Hartree-Fock methods is crucial for benchmarking DFT results and for calculations where subtle electronic effects are important, such as in the determination of reaction barriers and weak intermolecular interactions. However, these methods come with a significantly higher computational cost, limiting their application to smaller systems. nih.gov

Molecular Dynamics Simulations of this compound Interactions and Solution Behavior

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movements of atoms and molecules over time based on a force field, which is a set of parameters that describe the potential energy of the system. osaka-u.ac.jp

For acids like this compound, MD simulations can provide valuable insights into:

Solvation Structure: How solvent molecules, such as water, arrange themselves around the acid molecule.

Hydrogen Bonding: The nature and dynamics of hydrogen bonds formed between the acid and solvent molecules, as well as between acid molecules themselves.

Transport Properties: Properties like the diffusion coefficient of the acid in a particular solvent. viu.ca

While specific MD simulation studies focused solely on this compound are not prominent in the available literature, extensive research on phosphoric acid provides a relevant analogue. MD simulations of phosphoric acid have been used to study its properties in the liquid state, including its structure, density, and self-diffusion coefficients. researchgate.net Furthermore, simulations have elucidated the proton transfer mechanisms in concentrated phosphoric acid solutions, which are crucial for understanding its high proton conductivity. researchgate.net Similar methodologies could be applied to this compound to understand its behavior in aqueous or other solvent environments, which is particularly relevant given its reactivity and applications.

Prediction and Interpretation of Spectroscopic Parameters for this compound

Computational chemistry is an indispensable tool for predicting and interpreting spectroscopic data. Theoretical calculations of spectroscopic parameters can aid in the assignment of experimental spectra and provide a deeper understanding of the underlying molecular properties.

For this compound, vibrational frequencies have been computed using DFT (B3LYP) and MP2 methods. researchgate.net These calculations predict the frequencies of the fundamental vibrational modes of the molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. A normal coordinate analysis can then be performed to assign these calculated frequencies to specific molecular motions, such as P=O stretching, P-F stretching, and O-H bending. researchgate.net

The table below presents the calculated vibrational frequencies for the planar conformer of this compound from a study using the B3LYP method with a 6-311+G** basis set.

Interactive Data Table: Calculated Vibrational Frequencies (cm⁻¹) and Assignments for this compound

| Mode | Calculated Frequency (cm⁻¹) | Assignment |

| ν1 | 3676 | O-H stretch |

| ν2 | 1354 | P=O stretch |

| ν3 | 1195 | P-OH stretch |

| ν4 | 973 | P-F symmetric stretch |

| ν5 | 920 | P-F asymmetric stretch |

| ν6 | 740 | P-O-H bend |

| ν7 | 558 | F-P-F bend |

| ν8 | 495 | O=P-OH bend |

| ν9 | 385 | F-P-O rock |

| ν10 | 340 | F-P-OH rock |

| ν11 | 290 | F-P-O wag |

| ν12 | 150 | Torsion |

| (Data sourced from a study by Badawi et al.) researchgate.net |

These theoretical predictions are crucial for the detailed interpretation of experimental vibrational spectra of this compound and its derivatives.

Elucidation of Reaction Mechanisms and Transition States Involving this compound

Computational chemistry can map out the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. A key aspect of this is the identification of transition states, which are the energy maxima along the reaction pathway that connect reactants to products.

This compound is known to be hydrolytically unstable, reacting with water to form monofluorophosphoric acid and eventually phosphoric acid. wikipedia.org The mechanism of this hydrolysis is of significant interest. Computational studies on the hydrolysis of similar organophosphorus esters suggest that the reaction can proceed through different mechanisms depending on the conditions. viu.ca

Generally, the hydrolysis of phosphate (B84403) esters can occur via a nucleophilic substitution mechanism, often of the SN2 type at the phosphorus center. viu.ca In this proposed pathway for this compound, a water molecule would act as a nucleophile, attacking the electrophilic phosphorus atom. This would lead to a five-coordinate pentavalent phosphorus transition state or intermediate. The departure of a fluoride (B91410) ion, likely facilitated by proton transfer, would then yield monofluorophosphoric acid.

A complete theoretical study of this reaction would involve:

Reactant and Product Optimization: Calculating the optimized geometries and energies of the reactants (this compound and water) and products (monofluorophosphoric acid and hydrogen fluoride).

Transition State Search: Locating the transition state structure connecting the reactants and products.

Frequency Calculation: Performing frequency calculations to confirm that the transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: Mapping the reaction pathway from the transition state down to the reactants and products to ensure it is the correct transition state.

The energy difference between the reactants and the transition state would provide the activation energy barrier for the hydrolysis reaction, a critical parameter for understanding its kinetics.

Decomposition Mechanisms of this compound in Battery Electrolyte Environments

This compound (HPO2F2) is a significant species formed from the decomposition of lithium hexafluorophosphate (B91526) (LiPF6), a common salt in lithium-ion battery electrolytes. Its presence is particularly noted in environments with high voltage cathodes and is correlated with the degradation of the solid electrolyte interphase (SEI) on the anode and subsequent capacity loss of the battery. The decomposition of LiPF6 and the subsequent reactions of its products, including this compound, are critical in understanding battery performance and failure modes.

The formation of this compound is often initiated by the reaction of LiPF6 with trace amounts of water present in the electrolyte, leading to the generation of hydrogen fluoride (HF) and phosphoryl fluoride (POF3). These species can then react further to form this compound. The oxidative decomposition of the electrolyte at high potentials, especially with cathodes like LiNi0.5Mn1.5O4, also contributes significantly to the generation of acidic species, including this compound acs.orguri.edu.

Once formed, this compound is a strong acid that can actively participate in the degradation of the electrolyte and the SEI layer. The SEI is a passivation layer formed on the electrode surfaces from the decomposition products of the electrolyte, and its stability is crucial for the long-term performance of the battery. The acidic nature of this compound allows it to attack the components of the SEI, which are often composed of lithium carbonate, lithium alkyl carbonates, and other organic species. This degradation of the SEI leads to increased electrolyte consumption, loss of active lithium, and ultimately, a decline in the battery's capacity and cycle life.

The decomposition of this compound within the battery electrolyte is not a simple unimolecular process but rather a series of reactions with the various components of the electrolyte. These reactions are influenced by the composition of the electrolyte, including the type of carbonate solvent (e.g., ethylene (B1197577) carbonate, dimethyl carbonate), the presence of additives, and the operating conditions of the battery such as temperature and voltage. Computational studies using density functional theory (DFT) have been employed to investigate the decomposition of LiPF6 and the stability of its byproducts in different organic solvents, indicating that the polarity of the solvent plays a role in promoting these decomposition reactions researchgate.net.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors for this compound

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict and explain the reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Reactivity descriptors, derived from conceptual Density Functional Theory (DFT), provide quantitative measures of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). These parameters help in understanding the global reactivity of a molecule.

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an additional electronic charge.

For this compound, a detailed analysis of its FMOs and reactivity descriptors would provide valuable insights into its chemical behavior within the complex environment of a battery electrolyte. For instance, the LUMO of this compound would likely be localized on the acidic proton, indicating its susceptibility to deprotonation and reaction with nucleophilic species in the electrolyte or on the electrode surfaces. The HOMO, on the other hand, would likely be associated with the oxygen and fluorine atoms, indicating their potential to interact with electrophilic sites.

| Reactivity Descriptor | Hypothetical Value | Significance in Battery Electrolyte Context |

|---|---|---|

| HOMO Energy (eV) | -8.5 | Indicates the energy required to remove an electron; a lower value suggests higher stability against oxidation. |

| LUMO Energy (eV) | -1.2 | Indicates the energy released when an electron is added; a lower value suggests a higher propensity to be reduced. |

| HOMO-LUMO Gap (eV) | 7.3 | A larger gap suggests higher kinetic stability and lower reactivity. |

| Electronegativity (χ) | 4.85 | A higher value indicates a greater tendency to attract electrons from other species in the electrolyte. |

| Chemical Hardness (η) | 3.65 | A higher value suggests greater resistance to changes in its electron cloud, indicating higher stability. |

| Electrophilicity Index (ω) | 3.23 | A higher value indicates a stronger electrophilic character, suggesting a greater tendency to react with nucleophiles like the components of the SEI layer. |

The application of computational methods to determine these properties for this compound would be a valuable step in designing strategies to mitigate its detrimental effects in lithium-ion batteries, for example, by developing electrolyte additives that can scavenge or neutralize this reactive acid.

Chemical Reactivity, Acid Base Behavior, and Solution Chemistry of Difluorophosphoric Acid

Hydrolysis Reactions and Product Formation of Difluorophosphoric Acid

This compound undergoes hydrolysis in a stepwise manner, ultimately leading to the formation of phosphoric acid. This reactivity with water is a defining characteristic of the compound. wikipedia.org

The initial step in the hydrolysis of this compound involves the reaction with one molecule of water. This reaction yields fluorophosphoric acid (H₂PO₃F) and hydrofluoric acid (HF). wikipedia.orgwikipedia.org This primary hydrolysis step represents the substitution of one fluorine atom with a hydroxyl group.

The reaction is as follows: HPO₂F₂ + H₂O → H₂PO₃F + HF wikipedia.orgwikipedia.org

This initial hydrolysis is a rapid process, contributing to the compound's instability in aqueous environments.

Following the primary hydrolysis, the resulting fluorophosphoric acid can undergo a further hydrolysis reaction. This second step leads to the formation of phosphoric acid (H₃PO₄) and an additional molecule of hydrofluoric acid. wikipedia.org

The subsequent reaction is: H₂PO₃F + H₂O → H₃PO₄ + HF wikipedia.org

Therefore, the complete hydrolysis of one molecule of this compound consumes two molecules of water and produces one molecule of phosphoric acid and two molecules of hydrofluoric acid.

Table 1: Stepwise Hydrolysis Reactions of this compound

| Step | Reactants | Products | Reaction Type |

| Primary Hydrolysis | This compound (HPO₂F₂) + Water (H₂O) | Fluorophosphoric Acid (H₂PO₃F) + Hydrofluoric Acid (HF) | Hydrolysis |

| Subsequent Hydrolysis | Fluorophosphoric Acid (H₂PO₃F) + Water (H₂O) | Phosphoric Acid (H₃PO₄) + Hydrofluoric Acid (HF) | Hydrolysis |

The rate of hydrolytic decomposition of this compound is significantly influenced by the presence of water. Due to its high reactivity with water, maintaining anhydrous (water-free) conditions is the primary strategy to prevent hydrolysis. The compound reacts vigorously with water, generating heat and the corrosive by-product, hydrofluoric acid. nih.govnoaa.gov

Factors Influencing Decomposition:

Water Content: The presence of moisture is the principal factor driving hydrolysis.

Temperature: While specific quantitative data is limited in the provided context, decomposition reactions are generally accelerated by increased temperatures.

Mitigation Strategies:

Anhydrous Conditions: Handling and storing this compound under strictly anhydrous conditions is crucial to maintain its chemical integrity. This involves using dry, inert atmospheres and ensuring all apparatus is free of moisture.

HF Scavengers: In applications where the generation of hydrofluoric acid is detrimental, such as in electrolyte formulations, HF scavengers may be employed. Additives like hexamethyldisilazane (HMDS) can be used to neutralize the HF produced during hydrolysis.

Advanced Acid-Base Characterization of this compound in Various Solvents

This compound exhibits strong acidic properties, readily acting as a proton donor. Its behavior can be characterized by its protonation equilibria in different solvent systems and its ability to function as a protonic solvent itself.

A protonic solvent is characterized by molecules that can readily provide protons (H⁺) to a solute. These solvents often possess O-H or N-H bonds and are capable of hydrogen bonding. masterorganicchemistry.com this compound, with its acidic proton, fits this description and can function as a solvent for various inorganic compounds. Its high polarity and ability to donate protons allow it to dissolve and interact with solutes, particularly salts. For example, it can serve as a solvent for metal difluorophosphates. In this capacity, the acid medium facilitates reactions and the formation of novel chemical species.

Ion-Pairing and Dissociation Phenomena in Non-Aqueous Media Containing this compound

The behavior of acids in non-aqueous solvents is fundamentally influenced by the physical and chemical properties of the medium, such as its dielectric constant, polarity, and its own acidic or basic nature. vpscience.orgnou.edu.ng While extensive specific research on the dissociation of this compound in various non-aqueous media is not widely available, its behavior can be inferred from the principles of physical organic chemistry and studies of similar strong acids like phosphoric acid. researchgate.net

In polar, protic solvents with high dielectric constants, this compound is expected to dissociate significantly, releasing a proton (H⁺) and the difluorophosphate anion (PO₂F₂⁻). However, in non-aqueous solvents with low to moderate dielectric constants, the dissociation is often incomplete. In these environments, the dissociated ions have a strong tendency to form ion pairs, where the cation and anion remain in close proximity due to electrostatic attraction, behaving as a single, neutral entity. nih.govtcichemicals.com

The extent of ion-pairing versus full dissociation is dependent on the solvent. For instance, in solvents like acetonitrile or ethanol, ion association is more significant than in solvents with high dielectric constants like water or dimethyl sulfoxide (DMSO). researchgate.net The formation of these ion pairs reduces the effective concentration of free ions in the solution, impacting its conductivity and the acid's effective strength. The nature of the cation also plays a role; for instance, the interaction between the difluorophosphate anion and bulky N-heterocyclic cations in ionic liquids is weaker than with smaller cations, influencing the physical properties of the liquid. acs.orgnih.gov

The table below outlines the expected behavior of this compound in different classes of non-aqueous solvents, based on general principles of solvent chemistry.

| Solvent Type | Dielectric Constant | Expected Behavior of this compound | Ion-Pairing Tendency |

| Polar Protic (e.g., Methanol, Ethanol) | Moderate to High | Significant dissociation, but less than in water. | Moderate |

| Polar Aprotic (e.g., DMSO, Acetonitrile) | High (DMSO), Moderate (ACN) | Good dissociation in high-dielectric solvents like DMSO. Less dissociation and more ion-pairing in acetonitrile. | Low in DMSO, High in Acetonitrile |

| Nonpolar Aprotic (e.g., Hexane, Toluene) | Low | Very limited dissociation; exists primarily in molecular form. | Very High (if any dissociation occurs) |

This table is based on the general behavior of strong acids in non-aqueous media, as direct experimental data for this compound across this full range of solvents is limited.

Reactions of this compound with Diverse Chemical Species

This compound is a highly reactive substance that engages in vigorous reactions with a wide array of chemical compounds. Its reactivity stems from its nature as a strong, non-oxidizing acid.

Exothermic Reactions with Organic Amines and Inorganic Hydroxides